molecular formula C25H24FN3O2 B6038371 (2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone

(2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone

Cat. No. B6038371
M. Wt: 417.5 g/mol
InChI Key: IHZHWHDXRZNETD-UHFFFAOYSA-N
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Description

(2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, (2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone reduces inflammation and associated pain.
Biochemical and Physiological Effects:
(2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone has been shown to have a range of biochemical and physiological effects. For example, it has been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to reduce the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of (2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone is its high potency and selectivity for specific enzymes and signaling pathways. This makes it a valuable tool for studying the mechanisms of various diseases and developing new therapeutic strategies. However, one of the limitations of the compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on (2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone. One area of interest is the development of new formulations or delivery methods that improve the compound's solubility and bioavailability. Another area of interest is the investigation of the compound's potential use in combination with other drugs or therapies for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of (2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone involves a multistep process that includes the reaction of 2-fluorobenzaldehyde with 4-bromobiphenyl, followed by the reaction of the resulting intermediate with 1-(3-piperidinyl)propan-1-one and 2-pyrazinecarboxylic acid. The final product is obtained after purification and isolation using chromatography techniques.

Scientific Research Applications

(2-fluoro-4-biphenylyl){1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer, anti-inflammatory, and analgesic properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[3-(3-fluoro-4-phenylbenzoyl)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O2/c26-23-15-19(8-10-22(23)18-5-2-1-3-6-18)25(31)20-7-4-14-29(17-20)24(30)11-9-21-16-27-12-13-28-21/h1-3,5-6,8,10,12-13,15-16,20H,4,7,9,11,14,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZHWHDXRZNETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=NC=CN=C2)C(=O)C3=CC(=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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